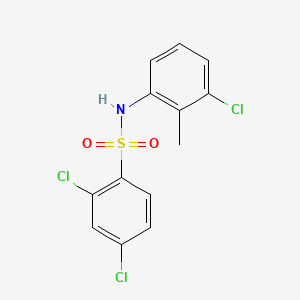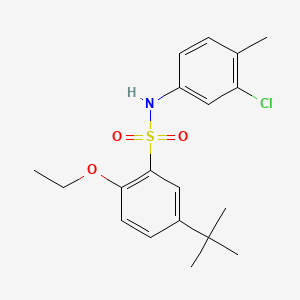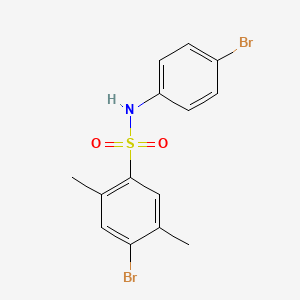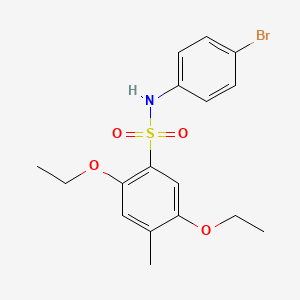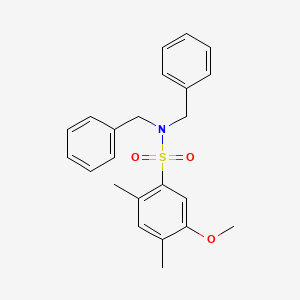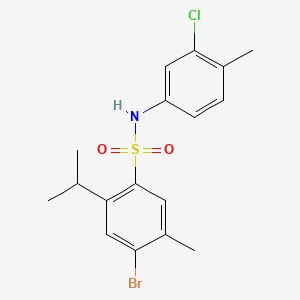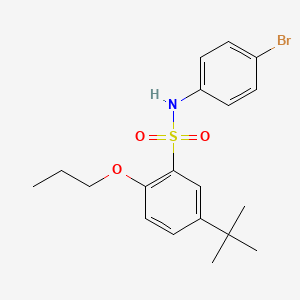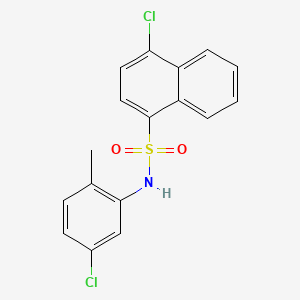
5-tert-butyl-N-(3,4-dichlorophenyl)-2-propoxybenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-tert-butyl-N-(3,4-dichlorophenyl)-2-propoxybenzene-1-sulfonamide, also known as TAK-715, is a sulfonamide derivative that has been extensively studied for its potential therapeutic applications. TAK-715 has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties, making it a promising candidate for further research.
作用機序
5-tert-butyl-N-(3,4-dichlorophenyl)-2-propoxybenzene-1-sulfonamide works by inhibiting the activity of p38 MAP kinase, a key enzyme involved in the inflammatory response. By inhibiting this enzyme, 5-tert-butyl-N-(3,4-dichlorophenyl)-2-propoxybenzene-1-sulfonamide reduces the production of pro-inflammatory cytokines, which are responsible for many of the symptoms associated with inflammation.
Biochemical and Physiological Effects:
5-tert-butyl-N-(3,4-dichlorophenyl)-2-propoxybenzene-1-sulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, which are responsible for many of the symptoms associated with inflammation. Additionally, 5-tert-butyl-N-(3,4-dichlorophenyl)-2-propoxybenzene-1-sulfonamide has been shown to induce apoptosis in cancer cells, which can help to slow or stop the growth of tumors. 5-tert-butyl-N-(3,4-dichlorophenyl)-2-propoxybenzene-1-sulfonamide has also been shown to improve insulin sensitivity, which can help to reduce the risk of developing diabetes.
実験室実験の利点と制限
One advantage of using 5-tert-butyl-N-(3,4-dichlorophenyl)-2-propoxybenzene-1-sulfonamide in lab experiments is that it has been extensively studied and has a well-established mechanism of action. Additionally, 5-tert-butyl-N-(3,4-dichlorophenyl)-2-propoxybenzene-1-sulfonamide has been shown to have a number of potential therapeutic applications, making it a promising candidate for further research. However, one limitation of using 5-tert-butyl-N-(3,4-dichlorophenyl)-2-propoxybenzene-1-sulfonamide in lab experiments is that it can be difficult to obtain in large quantities, which can limit its use in certain types of experiments.
将来の方向性
There are a number of potential future directions for research involving 5-tert-butyl-N-(3,4-dichlorophenyl)-2-propoxybenzene-1-sulfonamide. One area of research could focus on developing new derivatives of 5-tert-butyl-N-(3,4-dichlorophenyl)-2-propoxybenzene-1-sulfonamide with improved pharmacological properties. Additionally, further research could be done to explore the potential anti-cancer and anti-diabetic properties of 5-tert-butyl-N-(3,4-dichlorophenyl)-2-propoxybenzene-1-sulfonamide. Finally, research could be done to explore the potential use of 5-tert-butyl-N-(3,4-dichlorophenyl)-2-propoxybenzene-1-sulfonamide in combination with other drugs for the treatment of various diseases.
合成法
The synthesis of 5-tert-butyl-N-(3,4-dichlorophenyl)-2-propoxybenzene-1-sulfonamide involves the reaction of 3,4-dichlorophenyl isocyanate with 5-tert-butyl-2-propoxybenzenesulfonyl chloride in the presence of a base. The resulting product is then purified through recrystallization.
科学的研究の応用
5-tert-butyl-N-(3,4-dichlorophenyl)-2-propoxybenzene-1-sulfonamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory properties by inhibiting the activity of p38 MAP kinase, a key enzyme involved in the inflammatory response. 5-tert-butyl-N-(3,4-dichlorophenyl)-2-propoxybenzene-1-sulfonamide has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells. Additionally, 5-tert-butyl-N-(3,4-dichlorophenyl)-2-propoxybenzene-1-sulfonamide has been studied for its potential use in treating diabetes, as it has been shown to improve insulin sensitivity.
特性
IUPAC Name |
5-tert-butyl-N-(3,4-dichlorophenyl)-2-propoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23Cl2NO3S/c1-5-10-25-17-9-6-13(19(2,3)4)11-18(17)26(23,24)22-14-7-8-15(20)16(21)12-14/h6-9,11-12,22H,5,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRQYKDCRAZIKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-tert-butyl-N-(3,4-dichlorophenyl)-2-propoxybenzene-1-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



